Furo[2,3-c]pyridin-5-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Furo[2,3-c]pyridin-5-ylmethanol involves the hydrolysis of furo[2,3-c]pyridin-5-ylmethyl acetate. This reaction is typically carried out in a mixture of 1,4-dioxane and water, with sodium hydroxide as the base. The reaction mixture is stirred at ambient temperature for 18 hours, followed by partitioning between ethyl acetate and water to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furo[2,3-c]pyridin-5-ylmethanal or Furo[2,3-c]pyridin-5-ylmethanoic acid.
Reduction: this compound or Furo[2,3-c]pyridin-5-ylmethylamine.
Substitution: Furo[2,3-c]pyridin-5-ylmethyl chloride or Furo[2,3-c]pyridin-5-ylmethyl bromide.
Scientific Research Applications
Furo[2,3-c]pyridin-5-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridin-2-ylmethanol: Another member of the furo[2,3-c]pyridine family with similar chemical properties and applications.
Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with potential anticancer activity.
Uniqueness
Furo[2,3-c]pyridin-5-ylmethanol is unique due to its specific structural features and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Furo[2,3-c]pyridin-5-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with a hydroxymethyl group at the 5-position. This unique structure contributes to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that furo[2,3-c]pyridine derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves photodynamic ablation , where the compound generates reactive oxygen species (ROS) upon light activation. This leads to oxidative stress that damages bacterial cell components, ultimately resulting in cell death .
Compound | Target Bacteria | Mode of Action | IC50 (µM) |
---|---|---|---|
This compound | Staphylococcus aureus | Photodynamic ablation | 0.24 - 0.93 |
Immunomodulatory Effects
This compound has shown potential as an agonist for Toll-like receptor 8 (TLR8), which plays a crucial role in immune response modulation. Studies reveal that certain derivatives can activate TLR8 signaling pathways without inducing pro-inflammatory cytokines. This selective activation suggests a potential therapeutic role in treating immune system disorders .
The biological activity of this compound primarily revolves around its interaction with various enzymes and proteins:
- Photodynamic Mechanism : Upon exposure to light, the compound generates ROS that disrupt cellular functions in target bacteria.
- TLR8 Activation : It selectively activates immune pathways without excessive inflammatory responses, indicating potential for therapeutic use in immunomodulation.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and absorption characteristics. The compound's solubility affects its bioavailability and overall effectiveness as a therapeutic agent .
Study on Antimicrobial Efficacy
A study conducted on various furo[2,3-c]pyridine derivatives demonstrated their effectiveness against Staphylococcus aureus. The derivatives were synthesized and tested for their antimicrobial activity using standard broth microdilution methods. Results indicated significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.24 to 0.93 µM), suggesting strong potential for clinical applications .
Immunomodulation Research
Another study focused on the immunomodulatory effects of this compound derivatives on human peripheral blood mononuclear cells (PBMCs). The findings revealed that these compounds could upregulate chemokine ligand genes while avoiding the induction of pro-inflammatory cytokines, highlighting their potential use in therapies aimed at modulating immune responses without causing inflammation .
Properties
IUPAC Name |
furo[2,3-c]pyridin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNFBHTKFKPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621961 | |
Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-60-6 | |
Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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